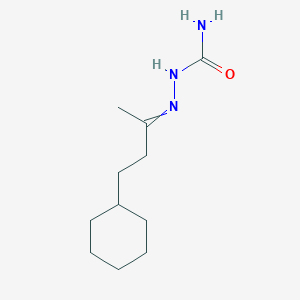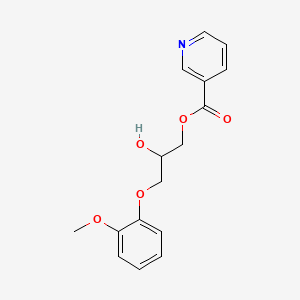
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol glyceryl ether mononicotinate is a chemical compound that combines the properties of guaiacol, glyceryl ether, and nicotinic acid. It is known for its potential pharmacological effects, including hypocholesteremic activity, and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guaiacol glyceryl ether mononicotinate can be synthesized through several methods. One common approach involves the reaction of guaiacol with epichlorohydrin in the presence of sodium hydroxide to form guaiacol glyceryl ether. This intermediate is then reacted with nicotinic acid under specific conditions to produce guaiacol glyceryl ether mononicotinate .
Industrial Production Methods
Industrial production of guaiacol glyceryl ether mononicotinate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Guaiacol glyceryl ether mononicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Guaiacol glyceryl ether mononicotinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignin degradation and other chemical processes.
Biology: The compound is investigated for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research focuses on its hypocholesteremic effects and potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of guaiacol glyceryl ether mononicotinate involves its interaction with molecular targets such as enzymes and receptors. It is known to exert hypocholesteremic effects by modulating lipid metabolism pathways and reducing cholesterol levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiacol glyceryl ether: Known for its expectorant properties.
Nicotinic acid: Used for its lipid-lowering effects.
Guaiacol: A phenolic compound with antiseptic and expectorant properties
Uniqueness
Guaiacol glyceryl ether mononicotinate is unique due to its combined properties of guaiacol, glyceryl ether, and nicotinic acid, making it a versatile compound with multiple pharmacological effects and research applications .
Propriétés
Numéro CAS |
25395-41-9 |
|---|---|
Formule moléculaire |
C16H17NO5 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
Clé InChI |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


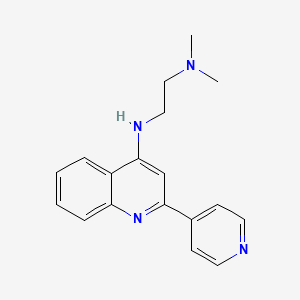
![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
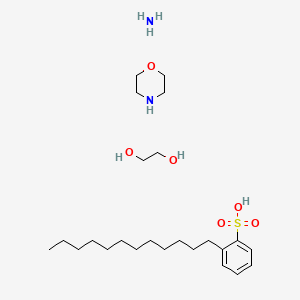
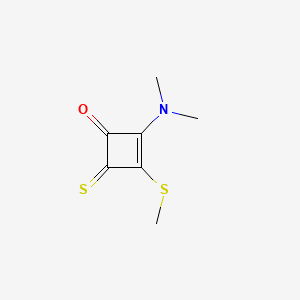
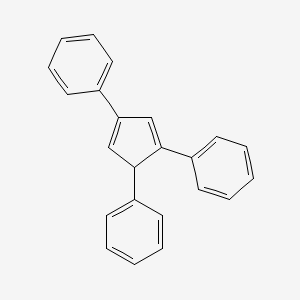
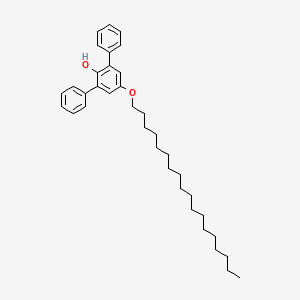
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
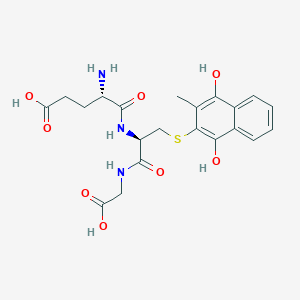
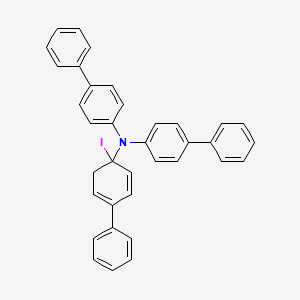
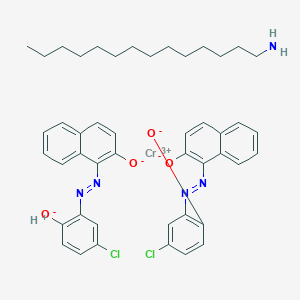

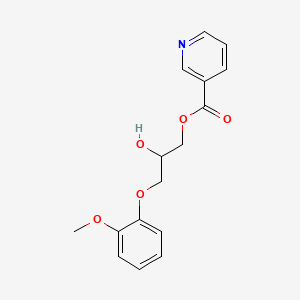
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
